molecular formula C10H16N4O B1374149 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-2-one CAS No. 1354950-73-4

3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-2-one

Cat. No.: B1374149
CAS No.: 1354950-73-4
M. Wt: 208.26 g/mol
InChI Key: HRUGBDOZVXLAIU-UHFFFAOYSA-N
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Description

3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-2-one is a heterocyclic compound that features both pyrazole and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-2-one typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of catalysts and specific temperature controls to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-2-one exhibit anticancer properties. Studies have shown that derivatives of pyrazole can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, pyrazole derivatives have been linked to the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell survival and proliferation .

Antimicrobial Properties
This compound has also been investigated for its antimicrobial activity. Pyrazole derivatives have demonstrated effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Neuropharmacology

Cognitive Enhancers
Compounds containing a piperidine structure have been studied for their potential as cognitive enhancers. Research suggests that this compound may influence neurotransmitter systems, particularly those involving acetylcholine and dopamine, which are critical for learning and memory processes .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the synthesis of pyrazole-based compounds and their effects on cancer cell lines. The study found that certain derivatives exhibited significant cytotoxicity against breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Activity

In a clinical trial reported in Antibiotics, researchers evaluated the efficacy of a series of pyrazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Among these compounds, one derivative showed promising results with a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics .

Data Table: Summary of Applications

Application Area Description References
Anticancer ActivityInhibits cancer cell proliferation via targeting PI3K/Akt/mTOR pathway ,
Antimicrobial PropertiesEffective against resistant bacterial strains ,
Cognitive EnhancementPotential effects on neurotransmitter systems for improved learning and memory

Mechanism of Action

The mechanism of action of 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-1-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one
  • 3-amino-1-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one
  • 3-amino-1-(1-phenyl-1H-pyrazol-5-yl)piperidin-2-one

Uniqueness

3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-2-one is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

3-Amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-2-one is a heterocyclic compound that combines pyrazole and piperidine functionalities, which have been shown to exhibit various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Chemical Formula : C10H18N4O
  • Molecular Weight : 194.28 g/mol
  • CAS Number : 1354950-73-4

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate various cellular pathways, leading to significant physiological effects. The compound has been noted for its potential as an enzyme inhibitor and receptor modulator, which may be leveraged in drug development.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit a range of biological activities:

Anticancer Properties

Studies have demonstrated that pyrazole derivatives can possess anticancer properties. For instance, compounds containing the 1H-pyrazole structure have been associated with antiproliferative effects against various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer
  • Colorectal Cancer

Recent studies highlighted that derivatives of pyrazole could inhibit the growth of cancer cells in vitro and in vivo, suggesting their potential as anticancer agents .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives are known to exhibit antibacterial and antifungal activities. Specific studies have shown that certain derivatives can effectively inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound in terms of biological activity, a comparison with structurally similar compounds is essential:

Compound NameBiological ActivityKey Findings
3-amino-1-(1-methyl-1H-pyrazol-5-yl)piperidin-2-oneAnticancerExhibits significant antiproliferative activity against various cancer cell lines.
3-amino-1-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-oneAntibacterialEffective against E. coli and S. aureus with MIC values below 0.025 mg/mL.

Study on Anticancer Activity

A study conducted on a series of pyrazole derivatives including 3-amino variants demonstrated that these compounds could inhibit cell proliferation in breast cancer models (MDA-MB-231) significantly more than traditional chemotherapeutics . The mechanism was linked to the induction of apoptosis through caspase activation.

Study on Antimicrobial Effects

In another study assessing the antimicrobial efficacy of various piperidine derivatives, it was found that 3-amino-piperidine derivatives showed potent activity against fungal pathogens, suggesting their potential use in treating fungal infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-2-one, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves multi-step processes starting with functionalized pyrazole precursors. For example:

  • Step 1: Condensation of 1,3-dimethylpyrazole-5-carboxyl chloride with a piperidinone derivative under basic conditions (e.g., triethylamine in THF) to form the core structure .
  • Step 2: Introduction of the amino group via reductive amination or nucleophilic substitution, using protecting groups (e.g., Boc) to prevent side reactions .
  • Key Intermediates: 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid derivatives and protected piperidin-2-one intermediates are critical for regioselective functionalization .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation?

Methodological Answer:

  • X-ray Crystallography: Use SHELX software (e.g., SHELXL for refinement) to resolve bond lengths and angles. ORTEP-3 can generate graphical representations of thermal ellipsoids for clarity .
  • NMR Spectroscopy: Employ 1H^1H- and 13C^{13}C-NMR with DEPT-135 to confirm the amino group and piperidinone ring conformation. 1H^1H-15N^{15}N HMBC is useful for pyrazole nitrogen assignments .
  • Mass Spectrometry: High-resolution ESI-MS ensures molecular weight validation and fragmentation pattern analysis .

Q. How can researchers characterize the compound’s physicochemical properties?

Methodological Answer:

  • Solubility: Use shake-flask methods in buffers (pH 1–7.4) with HPLC quantification.
  • Thermal Stability: Perform TGA/DSC to assess decomposition points and melting behavior .
  • LogP Determination: Utilize reverse-phase HPLC or shake-flask partitioning with octanol/water systems .
  • Database Cross-Validation: Compare results with PubChem/NIST entries for consistency .

Q. What analytical methods are recommended for identifying impurities in synthesized batches?

Methodological Answer:

  • HPLC-PDA/MS: Use C18 columns with gradient elution (e.g., 0.1% formic acid in acetonitrile/water) to separate impurities. MS detection identifies byproducts like deaminated or dimerized species .
  • Residual Solvent Analysis: GC-MS with headspace sampling detects volatile impurities (e.g., DMF, THF) per ICH guidelines .
  • Elemental Analysis: Confirm stoichiometry (C, H, N) to rule out incomplete reactions .

Q. What safety protocols should be followed during handling and storage?

Methodological Answer:

  • Handling: Use PPE (gloves, goggles) in fume hoods due to potential amine reactivity. Avoid contact with oxidizing agents .
  • Storage: Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis of the piperidinone ring .
  • Waste Disposal: Neutralize acidic/basic residues before disposal in accordance with EPA guidelines .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s pharmacokinetic profile?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots. Software like GROMACS or AMBER is recommended .
  • Docking Studies: Use AutoDock Vina to assess binding affinity to target receptors (e.g., kinase domains) and guide structural modifications .
  • ADMET Prediction: Tools like SwissADME estimate bioavailability, BBB penetration, and toxicity risks .

Q. What strategies resolve discrepancies between crystallographic and spectroscopic data?

Methodological Answer:

  • Cross-Validation: Compare X-ray-derived bond lengths with DFT-optimized geometries (e.g., Gaussian 16) to identify steric strain or disorder .
  • Dynamic NMR: Analyze temperature-dependent 1H^1H-NMR spectra to detect conformational flexibility that X-ray might miss .
  • Twinned Data Refinement: Use SHELXL’s TWIN/BASF commands to model overlapping crystallographic domains .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modifications to the pyrazole methyl groups or piperidinone amino position. Test in vitro bioactivity (e.g., enzyme inhibition assays) .
  • Pharmacophore Mapping: Generate 3D-QSAR models using CoMFA/CoMSIA to correlate substituent properties (e.g., logP, Hammett σ) with activity .
  • Targeted Libraries: Use parallel synthesis (e.g., Suzuki-Miyaura coupling) to rapidly generate 5–10 derivatives for screening .

Q. What methodologies assess metabolic stability in hepatic microsomes?

Methodological Answer:

  • In Vitro Assays: Incubate the compound with human liver microsomes (HLM) and NADPH. Quantify parent compound depletion via LC-MS/MS over 60 minutes .
  • Metabolite ID: Use high-resolution MS/MS (e.g., Q-TOF) to identify oxidation products (e.g., N-oxide or hydroxylated metabolites) .
  • CYP Inhibition Screening: Test against CYP isoforms (3A4, 2D6) using fluorescent probes to evaluate drug-drug interaction risks .

Q. How can synergistic effects be evaluated in multi-target pharmacological studies?

Methodological Answer:

  • Network Pharmacology: Construct protein-protein interaction networks (e.g., STRING DB) to identify pathways influenced by dual kinase/GPCR modulation .
  • Combination Index (CI): Use the Chou-Talalay method to quantify synergy with other therapeutics (e.g., CI < 1 indicates synergy) .
  • Transcriptomics: Perform RNA-seq on treated cell lines to map upregulated/downregulated genes and validate polypharmacology .

Properties

IUPAC Name

3-amino-1-(2,5-dimethylpyrazol-3-yl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-7-6-9(13(2)12-7)14-5-3-4-8(11)10(14)15/h6,8H,3-5,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUGBDOZVXLAIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N2CCCC(C2=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901195738
Record name 2-Piperidinone, 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901195738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354950-73-4
Record name 2-Piperidinone, 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354950-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Piperidinone, 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901195738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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